![molecular formula C12H9N3OS B2915969 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine CAS No. 478245-64-6](/img/structure/B2915969.png)

2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

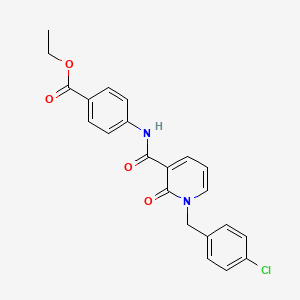

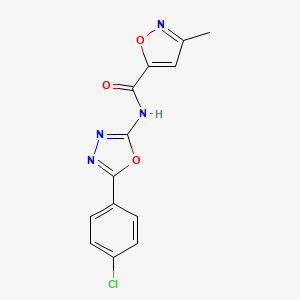

“2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine” is a chemical compound that contains an isoxazole ring . Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . Isoxazolyl is the univalent functional group derived from isoxazole .

Synthesis Analysis

The synthesis of isoxazole can be achieved via a variety of methods . Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions . The structure of “2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine” would include this isoxazole ring along with a thiazole ring and a pyridine ring.Chemical Reactions Analysis

The isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .Applications De Recherche Scientifique

Photochromic Materials

The compound has been used in the synthesis of photochromic materials . These materials change color when exposed to light, and the process is reversible . The compound exhibits photochromism in hexane solution upon irradiation with 297 nm UV light . This property makes it useful in optical storage applications .

Fluorescence Switching

The compound exhibits relatively strong fluorescence switching . This property could be exploited in various applications such as bioimaging, optical data storage, and molecular electronics .

Optical Recording

The compound has been used in optical recording applications . The ability to switch between different states upon exposure to light makes it a promising candidate for high-density optical data storage systems .

Antifungal Activities

Some derivatives of the compound have shown promising antifungal activities . This suggests potential applications in the development of new antifungal drugs .

Biological Activities

Isoxazole, a part of the compound, is known for its wide spectrum of biological activities and therapeutic potential . It has shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Drug Development

The compound forms part of several marketed drugs with diverse therapeutic activities . This highlights its importance in the field of drug development .

Mécanisme D'action

Target of Action

The compound “2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine” is a derivative of isoxazole . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have been reported to act as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants . .

Mode of Action

The mode of action of isoxazole derivatives can vary depending on the specific derivative and its target. For instance, some isoxazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation and pain . .

Biochemical Pathways

Isoxazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, COX-1 inhibitors can affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators . .

Result of Action

The result of a compound’s action at the molecular and cellular level can vary depending on its specific targets and mode of action. For instance, COX-1 inhibitors can reduce inflammation and pain by decreasing the production of inflammatory mediators . .

Propriétés

IUPAC Name |

5-methyl-4-(2-pyridin-2-yl-1,3-thiazol-5-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c1-8-9(6-15-16-8)11-7-14-12(17-11)10-4-2-3-5-13-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGIZHZVOJWFEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C2=CN=C(S2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid](/img/structure/B2915887.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2915890.png)

![(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915894.png)

![Ethyl 4-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2915896.png)

![N-(3-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2915899.png)

![(2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2915908.png)